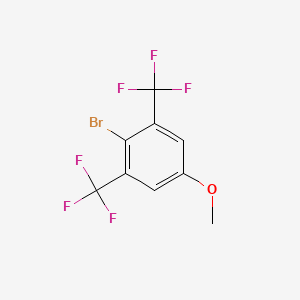

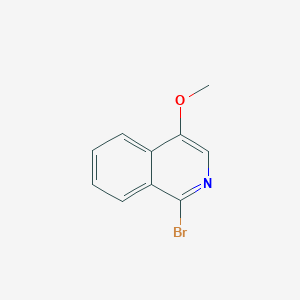

2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with dimethylamino groups are often used in the field of chemistry due to their reactivity and versatility . They can be part of larger molecules, such as heterocyclic compounds, which have a wide range of applications in fields like medicinal chemistry and material science .

Synthesis Analysis

The synthesis of compounds with dimethylamino groups can be achieved through various methods. For instance, methylmelamines can undergo direct vinylation with acetylene to form corresponding vinylmelamines .Molecular Structure Analysis

The molecular structure of compounds with dimethylamino groups can vary greatly depending on the other functional groups present in the molecule. For example, in the case of 4,5-bis(dimethylamino)-quinolines, the compounds are protonated depending on the substituents primarily at the quinoline ring nitrogen atom or at the peri dimethylamino groups .Chemical Reactions Analysis

The chemical reactivity of compounds with dimethylamino groups can be quite diverse. For instance, when N,N-dimethyl enaminone was allowed to react with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, Lawesson’s Reagent (LR), the enaminothione was produced .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with dimethylamino groups can be influenced by the presence of other functional groups in the molecule. For example, the introduction of bulky pendent or flexible chains enhances the solubility of the polymer .Scientific Research Applications

Synthesis and Structure-Physicochemical Properties

- Thiazolo[5,4-d]thiazoles Synthesis: A study by Tokárová and Biathová (2018) discussed the synthesis of thiazolo[5,4-d]thiazoles using substituted thiophene-2-carbaldehydes. They highlighted the relationship between structure and physicochemical properties, emphasizing UV-Vis and fluorescence properties (Tokárová & Biathová, 2018).

Microwave-Assisted Synthesis

- Synthesis of Thiazolo[5,4-d][1,3]thiazoles: Papernaya et al. (2016) developed a one-pot microwave-assisted method for synthesizing previously unknown 2,5-bis(pyrazol-4yl)[1,3]thiazolo[5,4-d][1,3]thiazoles. The study included characterizations via NMR, IR spectroscopy, and X-ray diffraction data (Papernaya et al., 2016).

Alcohol and Aldehyde Adducts

- Zinc Thiolates Studies: Müller et al. (1999) examined the combination of bis(pentafluorothiophenolato)zinc and bis(2,4,6-triisopropylthiophenolato)zinc with nitrogen-containing derivatives of benzyl alcohol and benzaldehyde. This study provided insights into the structure of alcohol and aldehyde adducts of zinc thiolates (Müller et al., 1999).

Fragmentation Studies

- Mass Spectra of Pyrazolecarbaldehyde Thio- and Dithioacetals: Klyba et al. (2011) investigated the mass spectra and main fragmentation pathways of pyrazolecarbaldehyde bis(2-hydroxyethyl) dithioacetals and thioacetals (Klyba et al., 2011).

Synthesis of pH-sensitive Spin Probes

- Synthesis of Nitroxides: Kirilyuk et al. (2003) prepared 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides and converted them to stable nitroxides, exploring their pH-sensitive properties as spin probes (Kirilyuk et al., 2003).

Novel Synthesis Approaches

- Synthesis of Functionalized Thiazoles: Yavari et al. (2017) developed a method for synthesizing functionalized 2-(dimethylamino)-1,3-thiazole derivatives, contributing to the advancement of synthetic chemistry (Yavari et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,4-bis(dimethylamino)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-10(2)7-6(5-12)13-8(9-7)11(3)4/h5H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFQCYHFMMYWRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(SC(=N1)N(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1376063.png)

![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)

![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1376073.png)

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)